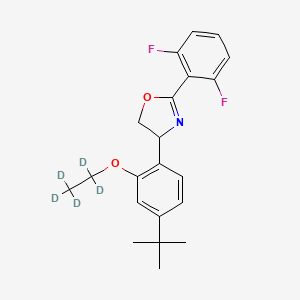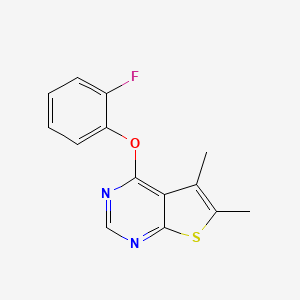
MRGPRX1 agonist 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MRGPRX1 agonist 3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers and may involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to a larger scale, ensuring consistency and purity of the final product. This process would include optimization of reaction conditions, purification steps, and quality control measures to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
MRGPRX1 agonist 3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
MRGPRX1 agonist 3 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of MRGPRX1 and its ligands.
Biology: Employed in research to understand the role of MRGPRX1 in sensory neurons and its involvement in itch and pain signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating neuropathic pain and other conditions related to MRGPRX1 activity.
Industry: Utilized in the development of new analgesic drugs targeting MRGPRX1
Mecanismo De Acción
MRGPRX1 agonist 3 exerts its effects by binding to the Mas-related G protein-coupled receptor X1 (MRGPRX1). This binding induces a conformational change in the receptor, activating downstream signaling pathways involving G proteins. The activation of these pathways leads to the modulation of sensory neuron activity, resulting in the inhibition of pain and itch sensations .
Comparación Con Compuestos Similares
Similar Compounds
Compound 16: Another potent agonist of MRGPRX1 with high selectivity and efficacy.
BAM8-22: An endogenous opioid peptide fragment that activates MRGPRX1.
Uniqueness of MRGPRX1 Agonist 3
This compound is unique due to its high potency and selectivity for MRGPRX1, making it a valuable tool for studying the receptor’s role in sensory neuron signaling. Its positive allosteric modulation properties also distinguish it from other agonists, providing a different mechanism of action that can be exploited for therapeutic purposes .
Propiedades
Fórmula molecular |
C14H11FN2OS |
|---|---|
Peso molecular |
274.32 g/mol |
Nombre IUPAC |
4-(2-fluorophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H11FN2OS/c1-8-9(2)19-14-12(8)13(16-7-17-14)18-11-6-4-3-5-10(11)15/h3-7H,1-2H3 |
Clave InChI |
NGCDXHHOOUGDDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=NC=NC(=C12)OC3=CC=CC=C3F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12411379.png)


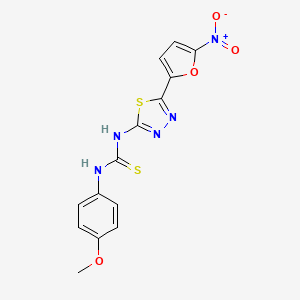
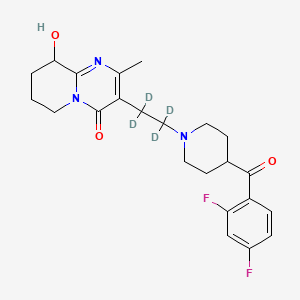

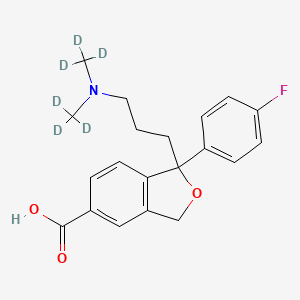
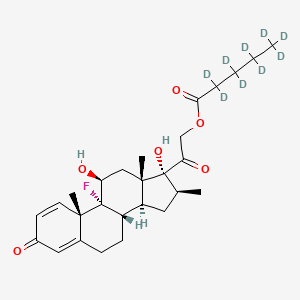
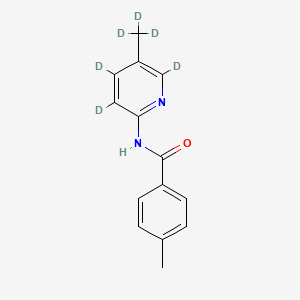
![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-4,4-difluoro-2-(4-fluorophenyl)butanamide](/img/structure/B12411432.png)


